molecular formula C13H11Cl2N3O4 B611004 SS-208 CAS No. 2245942-72-5

SS-208

Cat. No.: B611004
CAS No.: 2245942-72-5
M. Wt: 344.15 g/mol
InChI Key: JFGOILLZIAIYGA-UHFFFAOYSA-N
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Description

AVS-100 is a novel, orally bioavailable selective histone deacetylase 6 (HDAC6) inhibitor. It has shown significant potential in the treatment of advanced stage melanoma and other solid tumors. The compound has been granted Orphan Drug Designation by the U.S. Food and Drug Administration for its promising therapeutic effects .

Preparation Methods

The synthetic route for AVS-100 involves the formation of 5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide. This process includes several steps:

    Formation of the isoxazole ring: The initial step involves the synthesis of the isoxazole ring, which is achieved through a cyclization reaction.

    Attachment of the dichlorobenzoyl group: The dichlorobenzoyl group is introduced through an amide bond formation.

Industrial production methods for AVS-100 are not widely documented, but typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings.

Chemical Reactions Analysis

AVS-100 undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The dichlorobenzoyl group can undergo substitution reactions under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical and Biological Properties

Chemical Structure and Properties:

  • Molecular Formula: C13H11Cl2N3O4
  • CAS Registry Number: 2245942-72-5
  • IC50 Value: 12 nM for HDAC6 inhibition, demonstrating high potency and selectivity over other HDAC isoforms .

Cancer Treatment

1. Breast Cancer:
Recent studies have demonstrated that this compound can effectively inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 8.75 µM. This effect is attributed to its ability to modulate histone acetylation, thereby influencing gene expression related to cancer progression .

2. Melanoma:
In vivo studies using syngeneic melanoma mouse models showed that this compound significantly reduced tumor growth. The antitumor activity was associated with enhanced immune responses, indicated by increased infiltration of CD8+ T cells and a favorable M1/M2 macrophage ratio within the tumor microenvironment .

Case Study 1: In Vitro Efficacy in Breast Cancer Cells

A study published in the Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of this compound against breast cancer cell lines. The compound exhibited promising results in inhibiting cell growth and inducing apoptosis through HDAC6 modulation .

Case Study 2: Immune Modulation in Melanoma

In another investigation focusing on melanoma, this compound was shown to enhance immune cell activity within tumors. The study highlighted the compound's potential not just as a direct antitumor agent but also as an immunomodulator, suggesting a dual mechanism of action that could be beneficial in combination therapies .

Data Table: Summary of Research Findings

Study Application Key Findings Reference
Study 1Breast CancerInhibits MCF-7 cell proliferation (IC50 = 8.75 µM)
Study 2MelanomaReduces tumor growth; enhances CD8+ T cell infiltration
Study 3General HDAC6 InhibitionHigh selectivity for HDAC6; minimal cytotoxicity observed

Comparison with Similar Compounds

AVS-100 is unique in its high selectivity for HDAC6 compared to other histone deacetylase inhibitors. Similar compounds include:

    Vorinostat: A pan-HDAC inhibitor with less selectivity for HDAC6.

    Ricolinostat: Another selective HDAC6 inhibitor, but with different pharmacokinetic properties.

    Panobinostat: A pan-HDAC inhibitor with broader activity against multiple HDAC isoforms.

AVS-100’s unique selectivity for HDAC6 makes it a promising candidate for targeted cancer therapy, potentially offering fewer side effects and improved efficacy compared to less selective inhibitors .

Biological Activity

SS-208, also known as EVT-284748, is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family involved in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and immune modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Composition:

  • This compound is classified as an isoxazole-3-hydroxamate compound, characterized by its unique zinc-binding properties that facilitate its interaction with HDAC6.
  • The structural distinction of this compound allows for bidentate coordination with the zinc ion in the active site of HDAC6, enhancing its selectivity compared to other HDAC inhibitors that typically use phenylhydroxamate as their binding group.

Mechanism of Action:

  • By inhibiting HDAC6, this compound modulates the acetylation status of proteins involved in critical cellular processes such as gene expression, protein stability, and immune responses .
  • This selective inhibition leads to increased acetylation of non-histone proteins, which can influence various signaling pathways and cellular functions.

Biological Activity and Efficacy

Anti-Tumor Activity:

  • Preclinical studies have demonstrated that this compound exhibits significant anti-tumor effects in syngeneic melanoma mouse models. While it showed minimal effects on murine SM1 melanoma cell viability in vitro, it markedly reduced tumor growth in vivo .
  • The anti-tumor activity is primarily attributed to immune modulation within the tumor microenvironment. Treatment with this compound resulted in increased infiltration of cytotoxic CD8+ T cells and natural killer (NK+) cells into tumors .

Immune Modulation:

  • This compound treatment led to an enhanced M1 (anti-tumor) to M2 (pro-tumor) macrophage ratio, indicating a shift towards a more favorable immune response against tumors. This modulation suggests that this compound not only targets tumor cells directly but also alters the immune landscape to support anti-tumor immunity.

Research Findings and Case Studies

StudyFindings
Preclinical Study on Melanoma Demonstrated significant tumor growth reduction in vivo; increased immune cell infiltration (CD8+ T cells and NK+ cells).
Mechanistic Study Showed that this compound selectively inhibits HDAC6, leading to altered acetylation patterns in key proteins involved in immune response .
Comparative Study Compared this compound with other HDAC inhibitors, highlighting its unique binding properties and enhanced selectivity for HDAC6 over other isoforms .

Future Directions

The promising results from preclinical studies suggest that further investigation into this compound's therapeutic potential is warranted. Future research should focus on:

  • Clinical Trials: Initiating clinical trials to evaluate the safety and efficacy of this compound in human subjects.
  • Combination Therapies: Exploring the potential of combining this compound with other therapies to enhance anti-tumor effects.
  • Mechanistic Studies: Conducting detailed mechanistic studies to fully elucidate the pathways influenced by HDAC6 inhibition.

Properties

IUPAC Name

5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O4/c14-9-2-1-7(5-10(9)15)12(19)16-4-3-8-6-11(18-22-8)13(20)17-21/h1-2,5-6,21H,3-4H2,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGOILLZIAIYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC2=CC(=NO2)C(=O)NO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245942-72-5
Record name AVS-100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EYT5CWH6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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